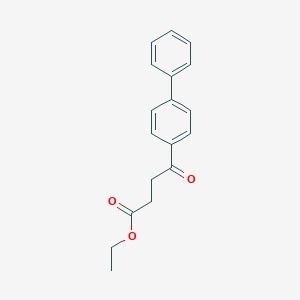

Ethyl 4-(4-biphenyl)-4-oxobutyrate

描述

Historical Context and Evolution of the α-Oxo Acid Scaffold in Drug Design

The α-oxo acid scaffold, a core component of oxobutyrate derivatives, has a rich history in the field of medicinal chemistry. Initially recognized for their roles in fundamental metabolic pathways, such as the Krebs cycle, these molecules were later explored for their therapeutic potential. Early research focused on their ability to modulate enzymatic reactions, leveraging their structural similarity to endogenous substrates. Over the decades, medicinal chemists have systematically modified the α-oxo acid scaffold to enhance potency, selectivity, and pharmacokinetic profiles. This has led to the development of a diverse array of derivatives with applications ranging from enzyme inhibition to neuroprotection. nih.gov The evolution of this scaffold highlights a key principle in drug design: nature's building blocks often provide the ideal starting point for the synthesis of potent and specific therapeutic agents.

Significance of the Biphenyl (B1667301) Moiety in Pharmacophore Development

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structural motif in pharmacophore development due to its unique conformational properties and its ability to engage in various non-covalent interactions. nih.govnih.govdrugbank.com Its rigid yet rotatable nature allows it to adopt specific conformations required for binding to protein targets. Furthermore, the two aromatic rings provide ample surface area for hydrophobic and π-stacking interactions, which are crucial for high-affinity binding. The biphenyl scaffold is found in a number of approved drugs, demonstrating its clinical significance. drugbank.com Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Positioning of Ethyl 4-(4-biphenyl)-4-oxobutyrate within Medicinal Chemistry Landscapes

This compound occupies a unique position at the intersection of two important chemical motifs: the oxobutyrate core and the biphenyl group. This hybrid structure combines the metabolic relevance of the oxobutyrate scaffold with the advantageous binding properties of the biphenyl moiety. As a result, this compound has garnered interest as a versatile building block and a potential lead compound in various medicinal chemistry programs. Its structural features suggest potential applications in areas where both metabolic modulation and specific protein-ligand interactions are desired. The strategic placement of the biphenyl group on the oxobutyrate framework allows for the exploration of a wide chemical space, offering opportunities to develop novel therapeutic agents with tailored biological activities.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-54-2 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 4 Biphenyl 4 Oxobutyrate

Classical and Contemporary Approaches to Oxobutyrate Synthesis

The synthesis of ethyl 4-(4-biphenyl)-4-oxobutyrate is strategically divided into two key stages: the formation of the 4-(4-biphenyl)-4-oxobutyric acid backbone and its subsequent conversion to the ethyl ester. Each stage employs specific chemical reactions that have been optimized for efficiency and yield.

Friedel-Crafts Acylation Strategies for the Construction of 4-(4-biphenyl)-4-oxobutyric Acid Precursors

The foundational step in producing the target ester is the synthesis of 4-(4-biphenyl)-4-oxobutyric acid. The most prominent and effective method for this is the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride (B1165640). nih.govscispace.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. nih.gov

The Friedel-Crafts acylation mechanism, in this context, commences with the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). researchgate.netnih.gov The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the other carbonyl carbon a highly potent electrophile. This interaction facilitates the opening of the anhydride ring and the formation of a reactive acylium ion intermediate. researchgate.net

This acylium ion is then attacked by the electron-rich biphenyl ring. The substitution preferentially occurs at the para-position (C4) of one of the phenyl rings due to steric hindrance and electronic effects, leading to the formation of a sigma complex, also known as an arenium ion. Aromaticity is subsequently restored through the elimination of a proton, with the assistance of the [AlCl₃(OH)]⁻ complex, to yield the final product, 4-(4-biphenyl)-4-oxobutyric acid. researchgate.net The entire process is a stepwise electrophilic aromatic substitution. researchgate.net

Significant research has been directed towards optimizing the reaction conditions for the Friedel-Crafts acylation of biphenyl to maximize the yield of 4-(4-biphenyl)-4-oxobutyric acid. Key parameters that are manipulated include the choice of catalyst, solvent, reactant ratios, and temperature.

While aluminum chloride is a conventional and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) have also been utilized in Friedel-Crafts reactions. nih.gov However, for the specific acylation of biphenyl with succinic anhydride, anhydrous aluminum chloride remains the catalyst of choice. scispace.com

The selection of the solvent is critical. While halogenated hydrocarbons are common, a notable improvement involves using chlorobenzene (B131634). scispace.com This is advantageous due to its lower toxicity compared to other solvents like nitrobenzene. scispace.com The reaction proceeds efficiently in chlorobenzene without the solvent itself undergoing acylation, which can be a concern in Friedel-Crafts reactions. scispace.com

To enhance the yield, optimization of the stoichiometry of the reactants and catalyst is crucial. The table below summarizes optimized conditions derived from process development studies. scispace.com

| Parameter | Optimized Condition |

| Reactant Molar Ratio | Succinic anhydride to biphenyl ratio of 0.9 to 1.1 |

| Catalyst Molar Ratio | Anhydrous aluminum chloride to biphenyl ratio of 2.0 to 3.0 |

| Solvent Volume | 5 to 10 times the volume of chlorobenzene based on the weight of biphenyl |

| Reaction Temperature | Reaction proceeds from room temperature up to 110°C |

| Reaction Time | Approximately 4 hours at the final temperature |

Following the reaction, the product is typically worked up by decomposition with water and then purified, for instance, by dissolving the acid in an aqueous sodium hydroxide (B78521) solution and precipitating its sodium salt. scispace.com

Esterification Routes for this compound Formation

Once 4-(4-biphenyl)-4-oxobutyric acid is synthesized, the next step is its conversion to the corresponding ethyl ester. This can be achieved through several esterification methods.

Direct esterification, most notably the Fischer-Speier esterification, is a widely used method. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgnumberanalytics.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ethyl ester. masterorganicchemistry.comlibretexts.org

A critical aspect of Fischer esterification is that it is an equilibrium-controlled process. numberanalytics.comlibretexts.org To drive the reaction towards the formation of the ester, it is essential to either use a large excess of ethanol or remove the water as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orglibretexts.orgathabascau.ca

Transesterification is an alternative route to this compound, which involves the conversion of one ester into another. masterorganicchemistry.com For instance, the methyl ester of 4-(4-biphenyl)-4-oxobutyric acid could be first synthesized and then converted to the ethyl ester by reaction with ethanol. This method is particularly useful when the starting ester is more readily available or easier to prepare. ucc.ie

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed process, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. masterorganicchemistry.com In a base-catalyzed transesterification, a strong base, such as sodium ethoxide, is used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. youtube.com The subsequent elimination of the original alkoxy group (e.g., methoxide) yields the new ester. To favor the product, an excess of ethanol is typically used as the solvent. youtube.com

For γ-keto esters like this compound, various catalytic systems have been developed, although much of the recent literature focuses on the more reactive β-keto esters. nih.govucc.ie However, the fundamental principles and catalysts are applicable. Catalysts for transesterification are diverse and include:

| Catalyst Type | Examples |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acids | Boronic acids (e.g., 3-nitrobenzeneboronic acid), Scandium(III) triflate (Sc(OTf)₃) nih.govorganic-chemistry.org |

| Bases | Sodium ethoxide (NaOEt), 4-Dimethylaminopyridine (DMAP) ucc.ie |

| Heterogeneous Catalysts | Silica-supported boric acid, various resins nih.govresearchgate.net |

The choice of catalyst and reaction conditions depends on the specific substrate and the desired purity and yield of the final product.

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The generation of chiral analogs of this compound, particularly those with a stereocenter at the carbonyl group, can be achieved through several advanced synthetic methods.

Asymmetric Catalysis in α-Keto Ester Synthesis

Asymmetric catalysis provides an efficient route to chiral compounds from prochiral substrates. In the context of this compound, the ketone functionality can be stereoselectively reduced to a chiral alcohol. While specific studies on the asymmetric reduction of this compound are not extensively documented in publicly available literature, analogous transformations with similar ketoesters, such as ethyl 4-chloro-3-oxobutanoate, have been well-established and offer a strong precedent.

These reductions are often accomplished using biocatalysts, such as recombinant E. coli strains expressing carbonyl reductases or alcohol dehydrogenases. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been successfully demonstrated using recombinant E. coli cells. nih.govnih.gov These biocatalytic systems often employ a secondary enzyme for cofactor regeneration, for example, a glucose dehydrogenase to regenerate NADPH. nih.gov The use of thermostabilized mutants of ketoreductases has also been shown to significantly improve reaction efficiency and yield. nih.gov

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Thermostabilized ketoreductase mutant MC135 | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | 95% | nih.gov |

These methodologies could be adapted for the asymmetric reduction of this compound to produce the corresponding chiral hydroxy ester.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be removed and often recovered for reuse. organic-chemistry.orgsigmaaldrich.com

While specific examples of the use of chiral auxiliaries directly with this compound are not readily found in the literature, the principle can be applied. For instance, a chiral amine, such as (S)-(-)-1-phenylethylamine, can be used to form a chiral enamine or iminium ion intermediate. A relevant example, though more complex, is the Bischler-Napieralski reaction of a related acetamide, which proceeds with the elimination of a chiral auxiliary. researchgate.net This demonstrates the principle of using a chiral auxiliary to influence the stereochemical outcome of a reaction, which could be applied to the synthesis of chiral derivatives of this compound.

Advanced Derivatization Strategies for Structural Modification

The chemical scaffold of this compound offers multiple avenues for structural modification, enabling the synthesis of a diverse range of derivatives.

Exploration of Functional Group Interconversions on the Biphenyl Moiety

The biphenyl group is amenable to various functional group interconversions, which can significantly alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce new functionalities. For example, nitration of the biphenyl ring system is a feasible transformation, as evidenced by the existence of related compounds like ethyl 4-(4-nitrophenyl)-4-oxobutyrate. nih.gov Halogenation, sulfonation, and Friedel-Crafts reactions are also well-established methods for modifying biphenyl systems and could be applied to this compound.

Modifications at the Ethyl Ester Linkage

The ethyl ester group is a versatile handle for further chemical transformations. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-biphenyl)-4-oxobutanoic acid. This carboxylic acid can then be coupled with a variety of amines or alcohols to form amides or different esters, respectively. Transesterification, another common reaction, allows for the direct conversion of the ethyl ester to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Heterocyclic Annulation and Cyclization Reactions

The 1,4-dicarbonyl relationship between the ketone and the ester in this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings.

Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. organic-chemistry.orgnih.govnih.gov By analogy, the 1,4-dicarbonyl system in this compound can be expected to react with hydrazine to form a dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine (B1198779). However, if the ester is first converted to a 1,3-diketone, for example by Claisen condensation, subsequent reaction with hydrazine would lead to a pyrazole. For instance, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives has been reported from related precursors. nih.gov

Synthesis of Pyridazines: The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for constructing the pyridazine ring system. chemtube3d.com this compound, upon reaction with hydrazine (H₂N-NH₂), is expected to undergo condensation to form a dihydropyridazine intermediate, which can then be oxidized to the corresponding 6-(4-biphenyl)-4,5-dihydropyridazin-3(2H)-one. Further oxidation would lead to the aromatic pyridazinone. Various synthetic strategies for pyridazines have been developed, including metal-catalyzed cyclizations and inverse electron demand Diels-Alder reactions. organic-chemistry.orgliberty.edursc.org

| Reactants | Product Heterocycle | General Method |

| 1,4-Diketone, Hydrazine | Pyridazine | Condensation followed by oxidation chemtube3d.com |

| 1,3-Dicarbonyl, Hydrazine | Pyrazole | Condensation organic-chemistry.org |

| β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazine | Copper-promoted 6-endo-trig cyclization organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 4 4 Biphenyl 4 Oxobutyrate Analogs

Elucidation of Key Pharmacophoric Elements within the Ethyl 4-(4-biphenyl)-4-oxobutyrate Scaffold

The foundational structure of this compound presents several key pharmacophoric elements that are crucial for its biological activity. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For biphenyl (B1667301) derivatives, these often include aromatic rings, hydrogen bond donors and acceptors, and sometimes an ionizable group. researchgate.net

In silico studies on biphenyl analogs have identified a common pharmacophore hypothesis that includes two aromatic rings, two hydrogen bond donors, and one positive ionizable group as critical for antithrombotic activity. researchgate.net The biphenyl moiety itself is a significant feature, often contributing to the binding affinity through hydrophobic interactions with the target protein. nih.gov The ethyl ester group can act as a hydrogen bond acceptor and its size and flexibility can influence how the molecule fits into a binding pocket. The oxobutyrate linker provides a specific spatial arrangement between the biphenyl core and the ethyl ester, and its conformational flexibility is a key determinant of biological activity.

Impact of Aromatic Ring Substitutions on Biological Activity Profiles

Modifications to the aromatic rings of the biphenyl scaffold can dramatically alter the biological activity of this compound analogs. The nature, position, and size of substituents influence electronic properties, hydrophobicity, and steric interactions, all of which are critical for ligand-receptor binding.

For instance, in studies of biphenyl derivatives as cytochrome P450 17 (CYP17) inhibitors, the presence of an imidazole (B134444) group at the para position of the biphenyl ring was found to be favorable for inhibitory activity. tandfonline.com Furthermore, the addition of small, hydrophilic hydrogen bond donor groups like –OH or –NH2 at the meta or para position of the terminal phenyl ring can enhance inhibitory activity. tandfonline.com

In the context of anti-inflammatory agents, substitutions on the biphenyl nucleus have been shown to be critical. For example, a 2D QSAR study on biphenyl analogs with anti-inflammatory activity highlighted the importance of specific topological descriptors in designing potent molecules. walshmedicalmedia.com The introduction of a third aromatic center has been observed to potentially lead to interactions with other biological receptors, which could result in off-target effects. walshmedicalmedia.com

The following table summarizes the observed impact of various substitutions on the biological activity of biphenyl analogs, based on findings from multiple research studies.

| Substitution | Position | Observed Effect on Biological Activity | Target/Activity | Reference |

| Imidazole group | para on biphenyl | Favorable for inhibitory activity | CYP17 Inhibitor | tandfonline.com |

| Small, hydrophilic hydrogen bond donors (-OH, -NH2) | meta or para on terminal phenyl | Enhances inhibitory activity | CYP17 Inhibitor | tandfonline.com |

| Methyl group | on one side of biphenyl | Imparts bulk and increases size | Anti-inflammatory | walshmedicalmedia.com |

| Amide bond arm | ortho on biphenyl | Influences analgesic activity | Analgesic | walshmedicalmedia.com |

| Fluorine | on phenyl ring | Can have little effect on potency | CDK2 Inhibitor | chemrxiv.org |

| Pyridine (replacing fluoro-phenyl) | on biphenyl | Can have little effect on potency | CDK2 Inhibitor | chemrxiv.org |

| Methyl | on biphenyl | Can affect potency | CDK2 Inhibitor | chemrxiv.org |

Conformational Analysis and Its Influence on Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound and its analogs, conformational analysis is essential to understand their bioactive state. The rotational freedom around the bond connecting the two phenyl rings of the biphenyl moiety, as well as the flexibility of the oxobutyrate linker, allows the molecule to adopt various conformations.

The optimal conformation for binding to a receptor is not necessarily the lowest energy conformation in solution. Molecular docking studies are often employed to predict the binding mode and conformation of a ligand within the active site of a protein. For example, in the study of biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), molecular docking was used to determine the optimal docking conformations, which then formed the basis for 3D-QSAR studies. researchgate.net

The rigidity of the molecular structure can also play a role. A molecular shape analysis (MSA)-derived model for CYP17 inhibitors indicated the importance of molecular rigidity for inhibitory activity. tandfonline.com This suggests that while some flexibility is necessary for the molecule to adopt the correct binding pose, a certain degree of rigidity can be beneficial for maintaining that pose and maximizing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable tools for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that drive activity.

The development of a robust QSAR or QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's topology, electronic properties, steric features, and hydrophobicity.

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity or property. walshmedicalmedia.comnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to model the steric and electrostatic fields around the molecules. nih.gov

Successful QSAR models have been developed for various biphenyl derivatives. For instance, a 3D-QSAR study on biphenyl analogs of the anti-tubercular drug PA-824 resulted in statistically significant CoMFA and CoMSIA models with good predictive power. nih.gov Similarly, 2D QSAR analysis has been applied to benzofuran (B130515) biphenyl analogs as protein tyrosine phosphatase-1B inhibitors. latamjpharm.org

The predictive ability of a QSAR or QSPR model must be rigorously validated to ensure its reliability. Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out (LOO) or leave-many-out cross-validation, assess the model's robustness by repeatedly splitting the dataset into training and test sets and evaluating the model's performance. The cross-validated correlation coefficient (q²) is a common metric used in internal validation. nih.gov

External validation involves using an independent set of compounds (a test set) that was not used in the model development process to assess the model's predictive power on new data. The predictive r² (r²_pred) is a key statistic for external validation. researchgate.net A robust model should have high values for both q² and r²_pred. For example, a 3D-QSAR model for biphenyl carboxylic acid MMP-3 inhibitors yielded a high leave-one-out cross-validation coefficient (Q²_CV) of 0.841. researchgate.net

Machine learning (ML) algorithms are increasingly being used in SAR and SPR studies to handle large and complex datasets and to build more accurate predictive models. ML methods such as support vector machines (SVM), random forests (RF), and neural networks can capture non-linear relationships between molecular structure and activity that may be missed by traditional linear methods. nih.govnih.gov

For instance, in a study of LpxC inhibitors, various machine learning algorithms, including Extremely Gradient Boost and Random Forest, were used to build QSAR classification models. nih.govresearchgate.net These models demonstrated good accuracy in predicting the inhibitory activity of the compounds. nih.govresearchgate.net Machine learning can also be used for tasks such as identifying activity cliffs, which are pairs of structurally similar molecules with a large difference in biological activity, providing valuable SAR information. nih.gov In the study of polychlorinated biphenyls, a multilayer perceptron neural network (MLP NN) model was found to be superior in predicting their half-lives compared to multiple linear regression. nih.gov

Mechanistic Investigations of Biological Activity and Metabolic Fate

Elucidation of Molecular Targets and Binding Modes

The molecular interactions of the active form of Ethyl 4-(4-biphenyl)-4-oxobutyrate have been investigated, particularly in the context of enzymatic inhibition.

Fenbufen itself does not possess intrinsic activity against cyclooxygenase (COX) enzymes; however, its principal metabolite, biphenylacetic acid, is a potent inhibitor of prostaglandin synthesis. nih.gov Prostaglandins are key mediators of inflammation, and their inhibition is the primary mechanism of action for most NSAIDs. nih.gov The inhibitory activities of Fenbufen against COX-1 and COX-2 have been quantified, with IC50 values of 3.9 μM and 8.1 μM, respectively. medchemexpress.com

In silico molecular docking studies have provided insights into the binding of Fenbufen to the active site of COX-2. These studies indicate that Fenbufen likely binds deep within the hydrophobic pocket of the enzyme. semanticscholar.org The carboxyl group of the molecule is predicted to form an ionic interaction with the terminal amino group of Arginine 513 (Arg 513). semanticscholar.org Furthermore, the aromatic biphenyl (B1667301) rings are thought to be involved in π–π stacking interactions with Tryptophan 387 (Trp 387). semanticscholar.org Such interactions are crucial for the stabilization of the drug-enzyme complex and subsequent inhibition of enzymatic activity. Further computational simulations on derivatives of Fenbufen have shown a preferential docking to COX-2 over COX-1, which is consistent with experimental inhibition data. nih.govmdpi.com

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 3.9 |

| COX-2 | 8.1 |

| Amino Acid Residue | Type of Interaction |

|---|---|

| Arginine 513 (Arg 513) | Ionic Interaction |

| Tryptophan 387 (Trp 387) | π–π Stacking |

There is currently a lack of specific research on the receptor agonism or antagonism profiles of this compound or its active metabolite, Fenbufen, beyond the context of its effects on cyclooxygenase enzymes.

Cellular Pathway Modulation and Signaling Cascade Interference

The primary cellular pathway modulated by the active form of this compound is the prostaglandin synthesis pathway, through the inhibition of COX enzymes. nih.gov In addition to its effects on COX, Fenbufen has been shown to inhibit caspases, including caspase-1, 3, 4, 5, and 9. medchemexpress.com Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation. By inhibiting these enzymes, Fenbufen may exert some of its anti-inflammatory effects through mechanisms independent of prostaglandin synthesis.

Prodrug Activation Mechanisms and Biotransformation Pathways

This compound is considered a prodrug, meaning it is an inactive or less active compound that is metabolized into an active form in the body. nih.govnih.gov

The activation of this compound is presumed to occur via the hydrolysis of its ethyl ester group to yield the active carboxylic acid, Fenbufen. This enzymatic hydrolysis is a common activation pathway for ester prodrugs of NSAIDs and is often mediated by plasma esterases. nih.gov The conversion of the ester to the active acid is a critical step for the bioavailability and therapeutic efficacy of the compound. The rate of hydrolysis can be influenced by various factors, including the specific esterases involved and the physicochemical properties of the ester itself. For other NSAID ethyl esters, such as ibuprofen ethyl ester, enzymatic hydrolysis has been shown to be a key step in their activation. nih.gov

Following its formation, the active metabolite, Fenbufen, can undergo further biotransformation. The biphenyl moiety of the molecule is susceptible to oxidative metabolism, primarily through hydroxylation. nih.gov In humans, the metabolism of biphenyl compounds is known to be mediated by cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP3A4, leading to the formation of various hydroxylated metabolites. nih.gov The primary sites of hydroxylation on the biphenyl ring are the 2-, 3-, and 4-positions. nih.gov

Following hydroxylation, these metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body. nih.gov

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govnih.gov This technique is crucial in drug discovery for understanding the binding mode of a potential drug candidate within the active site of a target protein. nih.govnih.gov For Ethyl 4-(4-biphenyl)-4-oxobutyrate, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes or receptors. For instance, docking simulations could be performed against the active site of enzymes implicated in diseases like cancer or inflammation to predict the binding affinity and interaction patterns. The results of such studies, often expressed as a docking score, can help prioritize compounds for further experimental testing. nih.govnih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the key intermolecular interactions that stabilize the complex. nih.gov For a complex of this compound with a target protein, an MD simulation could reveal conformational changes upon binding and provide a more accurate estimation of the binding free energy.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Target Protein

| Parameter | Value | Description |

| Molecular Docking | ||

| Docking Score (kcal/mol) | -8.5 | A lower score typically indicates a more favorable binding affinity. |

| Key Interacting Residues | TYR-23, LEU-56, PHE-101 | Amino acid residues in the target's active site forming significant interactions. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nature of the chemical bonds and interactions stabilizing the complex. |

| Molecular Dynamics | ||

| RMSD of Ligand (Å) | 1.2 | Root Mean Square Deviation, indicating the stability of the ligand's position. |

| Binding Free Energy (kcal/mol) | -12.3 | A more accurate prediction of binding affinity considering solvent effects and flexibility. |

De Novo Drug Design and Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com High-throughput virtual screening could be utilized to screen vast compound databases for molecules structurally similar to this compound or for compounds that are predicted to bind to the same target. This approach can rapidly identify a diverse set of potential hit compounds for further investigation. nih.gov

De novo drug design, on the other hand, involves the design of novel molecules with desired properties from scratch. nih.govisef.net Algorithms can generate new molecular structures by assembling fragments or by using generative models, often guided by the three-dimensional structure of the target's binding site. nih.govchemrxiv.org this compound could serve as a starting fragment or scaffold in a de novo design workflow. By modifying its structure, for example by adding or substituting functional groups, new compounds with potentially improved binding affinity or other desirable properties could be designed. chemrxiv.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization of Drug-like Properties

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic and safety profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models can predict these properties for a given molecule, allowing for early-stage identification of potential liabilities.

For this compound, various in silico tools can be used to predict its ADMET properties. These predictions can guide the modification of the molecule to improve its drug-like characteristics. For instance, if the initial compound is predicted to have poor oral bioavailability, chemical modifications can be suggested to enhance its absorption.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value | Desired Range/Outcome |

| Absorption | ||

| Oral Bioavailability (%) | 60 | > 40% |

| Caco-2 Permeability (nm/s) | 15 x 10⁻⁶ | High |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Dependent on therapeutic target |

| Plasma Protein Binding (%) | 85 | Moderate to high |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor to avoid drug-drug interactions |

| Excretion | ||

| Half-life (hours) | 4 | Dependent on desired dosing regimen |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Low risk to avoid cardiotoxicity |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. eurjchem.com Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound, including its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and atomic charges. eurjchem.com

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. eurjchem.com The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with biological targets. These quantum mechanical insights can complement the findings from molecular docking and dynamics simulations, providing a more fundamental understanding of the molecule's behavior and guiding rational drug design efforts. eurjchem.com

Future Perspectives and Emerging Research Directions

Development of Multi-Target Directed Ligands Based on the Oxobutyrate Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The biphenyl (B1667301) moiety within Ethyl 4-(4-biphenyl)-4-oxobutyrate makes it an attractive scaffold for MTDL design. nih.govnih.gov Biphenyl derivatives have been successfully utilized to create ligands that can, for example, concurrently inhibit different enzymes or modulate multiple receptors involved in a disease cascade. nih.gov

Researchers are exploring how modifications to the biphenyl and oxobutyrate components can yield compounds with tailored polypharmacology. For instance, the introduction of specific functional groups to the biphenyl rings could enable simultaneous targeting of protein kinases and G-protein coupled receptors. The oxobutyrate portion, on the other hand, can be modified to influence pharmacokinetic properties or to interact with secondary binding sites on a target protein. The overarching goal is to develop MTDLs based on this scaffold that offer superior efficacy and a reduced potential for drug resistance compared to single-target agents.

Rational Design of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

To maximize the therapeutic effect and minimize off-target effects, the development of targeted delivery systems for compounds like this compound is a critical area of research. These systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic exposure. Strategies being investigated include the encapsulation of the compound within nanoparticles, liposomes, or polymeric micelles.

The physicochemical properties of this compound, such as its hydrophobicity, can be leveraged in the design of these delivery systems. For example, its hydrophobic nature makes it a suitable candidate for incorporation into the lipid bilayers of liposomes. Furthermore, the surface of these nanocarriers can be functionalized with targeting moieties, such as antibodies or peptides, that recognize and bind to specific cell surface receptors overexpressed in diseased tissues. This approach holds significant promise for improving the therapeutic index of drugs derived from the oxobutyrate scaffold.

Integration of High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The discovery of new lead compounds based on the this compound structure can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of analogues, where systematic variations are made to the core scaffold. For instance, different substituents can be introduced onto the biphenyl rings, or the length and functionality of the oxobutyrate chain can be altered.

These extensive chemical libraries can then be subjected to HTS assays to rapidly identify compounds with desired biological activities. HTS platforms enable the screening of thousands of compounds in a short period, using automated systems to measure the effects of the compounds on specific biological targets or cellular processes. This powerful combination of synthetic and screening technologies provides a systematic and efficient approach to exploring the structure-activity relationships (SAR) of the this compound scaffold and identifying promising new drug candidates.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the initial therapeutic focus of a compound may be in one area, its underlying scaffold can often be repurposed for entirely new indications. The biphenyl and oxobutyrate moieties present in this compound are found in a wide range of biologically active molecules, suggesting a broad therapeutic potential. rsc.orgnih.gov For example, various biphenyl derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. rsc.org Similarly, butanoate derivatives have been investigated for their effects on the central nervous system and as metabolic modulators.

Future research will likely involve screening this compound and its analogues against a diverse panel of biological targets and in various disease models. This could uncover novel therapeutic applications in areas such as infectious diseases, metabolic disorders, or autoimmune conditions. The exploration of new therapeutic avenues for this versatile scaffold could lead to the development of first-in-class medicines for a range of unmet medical needs. A related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has shown promise as an anti-inflammatory and immunomodulatory agent. nih.gov

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

In line with the growing emphasis on environmentally responsible practices in the pharmaceutical industry, the development of sustainable and green synthetic routes for this compound and its derivatives is a key future direction. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.gov

For the synthesis of biphenyl-containing compounds, traditional cross-coupling reactions often rely on palladium catalysts and organic solvents. Green chemistry approaches focus on developing more sustainable catalyst systems, using water as a solvent where possible, and exploring alternative energy sources such as microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov For instance, a method for preparing a related compound, ethyl 2-oxo-4-phenylbutyrate, has been developed with a focus on a shorter synthesis cycle and higher yield. google.com By incorporating these principles into the production of this compound, the environmental impact of its synthesis can be significantly reduced, making it a more economically and ecologically viable therapeutic candidate for the future.

常见问题

What are the optimal synthetic routes for Ethyl 4-(4-biphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of this compound typically involves condensation reactions between ethyl acetoacetate and a biphenyl derivative. A common method includes:

- Step 1: Reacting ethyl acetoacetate with 4-biphenylcarbonyl chloride under basic conditions (e.g., triethylamine) to form the keto-ester backbone .

- Step 2: Optimizing solvent choice (e.g., dichloromethane or ethanol) and temperature (60–80°C) to enhance yield. Catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃) may accelerate esterification .

- Key variables: Higher yields (>90%) are achieved with excess acyl chloride and inert atmospheres to prevent hydrolysis.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Level: Basic

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: The molecular ion peak at m/z 270.27 (C₁₈H₁₈O₃) validates the molecular formula .

- IR Spectroscopy: Absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .

How does the biphenyl moiety in this compound influence its electronic properties and reactivity compared to other aryl substituents?

Level: Advanced

Answer:

The biphenyl group enhances electron delocalization , increasing the compound’s stability and π-π stacking interactions. Comparative studies with mono-aryl analogs (e.g., Ethyl 4-(4-chlorophenyl)-4-oxobutyrate) show:

- Higher melting points (biphenyl: ~120°C vs. chlorophenyl: ~95°C) due to extended conjugation .

- Reduced electrophilicity at the ketone group compared to electron-withdrawing substituents (e.g., nitro or chloro), slowing nucleophilic attacks .

- UV-Vis spectra: Biphenyl derivatives exhibit redshifted absorbance (~280 nm) versus monosubstituted analogs (~260 nm), indicating extended conjugation .

What computational modeling approaches can predict the biological activity of this compound, and how do these models align with experimental data?

Level: Advanced

Answer:

- Molecular Docking: Simulations using software like AutoDock Vina predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases . The biphenyl group shows strong hydrophobic interactions in enzyme active sites .

- QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, biphenyl derivatives exhibit improved lipophilicity (logP ~3.5) compared to polar analogs, enhancing membrane permeability .

- Validation: Experimental IC₅₀ values from enzyme inhibition assays (e.g., ~50 µM for COX-2) align with docking scores (binding energy < -8 kcal/mol) .

What are the challenges in resolving crystallographic data for this compound, and how can researchers overcome them?

Level: Advanced

Answer:

- Crystal Growth: The compound’s flexible ester chain and non-planar biphenyl group complicate crystallization. Solutions:

- Disorder in Structures: Twinning or disordered nitro/methoxy groups (common in analogs) require high-resolution synchrotron data (≤1.0 Å) and refinement software like SHELX .

- Data Interpretation: Compare with similar structures in the Cambridge Structural Database (CSD) to validate bond lengths and angles .

How can researchers design derivatives of this compound to enhance bioactivity, and what structural modifications are most promising?

Level: Advanced

Answer:

- Functional Group Modifications:

- Electron-withdrawing groups (e.g., -NO₂ at the biphenyl para position) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .

- Hydroxyl or amino groups on the ester chain improve solubility and hydrogen-bonding capacity .

- Hybrid Molecules: Conjugation with morpholine or piperazine moieties (e.g., Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate) enhances CNS penetration and receptor affinity .

- SAR Studies: Comparative assays show that 4-biphenyl-4-oxo derivatives exhibit 2–3× higher anticancer activity (e.g., against MCF-7 cells) than 3-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。